molecular formula C17H18ClN5O2 B535878 5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine

5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine

Cat. No. B535878
M. Wt: 359.8 g/mol
InChI Key: KEPKKUKRTDFXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMV675968 is a novel potent and selective inhibitor of Acinetobacter baumannii growth through targeting dihydrofolate reductase (AbDHFR), also showing anti-cryptosporidiosis activity and being active against M. tuberculosis.

Scientific Research Applications

Inhibition of Dihydrofolate Reductase and Antitumor Effects

Compounds structurally similar to 5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine have been studied for their ability to inhibit dihydrofolate reductase, which is crucial in cell growth. Notably, some analogs demonstrated inhibitory effects comparable to methotrexate and showed broad antitumor effects in murine models, indicating potential applications in cancer treatment (Bertino, Sawicki, Moroson, Cashmore, & Elslager, 1979).

Antimalarial and Antibacterial Properties

Related compounds have been synthesized and evaluated for antimalarial and antibacterial activities. While some did not show significant suppressive activity against Plasmodium berghei in mice, others, especially those with certain structural modifications, exhibited activity against bacterial strains like Streptococcus faecalis (Johnson, Elslager, & Werbel, 1979).

Antitumor and Antimalarial Activities of Modified Compounds

Further research on similar quinazoline derivatives has demonstrated both antimalarial and antitumor properties. Specific modifications in the benzylamino group of these compounds have led to enhanced efficacy against leukemia cells, suggesting a promising area for developing new therapeutic agents (Zhou et al., 1989).

Targeted Synthesis for Gastrointestinal Adenocarcinoma

Studies on quinazoline analogues of folic acid have shown that chloro-substituted compounds, particularly those with a 2,4-diamino configuration, exhibited superior growth inhibitory potency against human gastrointestinal adenocarcinoma cell lines (Hynes, Kumar, Tomažič, & Washtien, 1987).

Exploration for Antimalarial Drug Leads

Recent studies have focused on the synthesis and evaluation of different quinazoline derivatives for their antimalarial activity. This includes the discovery of specific compounds with high antimalarial activity, highlighting the potential of these derivatives as promising drug leads (Mizukawa et al., 2021).

properties

Product Name

5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine

Molecular Formula

C17H18ClN5O2

Molecular Weight

359.8 g/mol

IUPAC Name

5-Chloro-6-(((2,5-dimethoxyphenyl)amino)methyl)quinazoline-2,4-diamine

InChI

InChI=1S/C17H18ClN5O2/c1-24-10-4-6-13(25-2)12(7-10)21-8-9-3-5-11-14(15(9)18)16(19)23-17(20)22-11/h3-7,21H,8H2,1-2H3,(H4,19,20,22,23)

InChI Key

KEPKKUKRTDFXHZ-UHFFFAOYSA-N

SMILES

NC1=NC(N)=C2C(Cl)=C(CNC3=CC(OC)=CC=C3OC)C=CC2=N1

Canonical SMILES

COC1=CC(=C(C=C1)OC)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MMV675968;  MMV-675968;  MMV 675968

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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